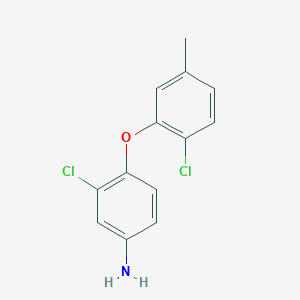

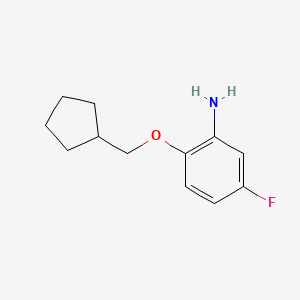

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

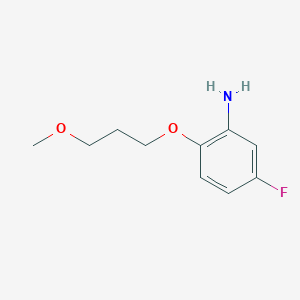

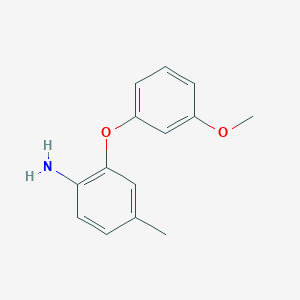

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline is a compound that belongs to the aniline family, which is known for its significance in pharmaceutical applications. The compound features a benzene ring substituted with chlorine and fluorine atoms, which can influence its physical and chemical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of related aniline derivatives has been explored in various studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved through a condensation reaction followed by reduction, yielding an 82% overall yield . Another study reported the synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoride nitrobenzene using a Pt-Cu-S/C catalyst under low-pressure hydrogenation, achieving a high yield and purity . These methods highlight the robustness and potential for industrial production of such compounds.

Molecular Structure Analysis

Vibrational spectra and molecular structure analyses have been conducted on similar aniline derivatives. For example, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and other derivatives was studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques, revealing the effects of substituents on the vibrational spectra . Additionally, a theoretical structural analysis of 3-chloro-4-fluoro-aniline using density functional theory provided insights into the spectroscopic properties of the aniline family .

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions. A study demonstrated the synthetic value of 3-chloro-4-fluorothiophene-1,1-dioxide as a Diels-Alder diene, reacting with different dienophiles to produce chlorofluoroaromatics or cyclic chlorofluorodienes . Moreover, the metabolism of 3-chloro-4-fluoro-aniline in animals resulted in different metabolites, indicating the compound's reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The linear and nonlinear optical properties of 3-chloro-4-fluoro aniline were investigated, revealing potential applications in optical limiting devices due to its significant third-order nonlinearity . The study of vibrational spectra and molecular docking postures also suggests potential therapeutic applications for these compounds .

Applications De Recherche Scientifique

Synthesis and Industrial Application : Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, emphasizing its potential for industrial production due to its robustness and low waste burden (Zhang Qingwen, 2011).

Synthesis Process and Environmental Impact : Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, noting its high yield, quality, and minimal environmental impact (Wen Zi-qiang, 2007).

Potential in Nonlinear Optical (NLO) Materials : Revathi et al. (2017) investigated 4-chloro-3-(trifluoromethyl)aniline for its potential in NLO materials, highlighting its interesting electronic and structural properties (Revathi et al., 2017).

Metabolic Studies : Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, finding it metabolized into various compounds (Baldwin & Hutson, 1980).

Hydrogenation Process : Liang Wen-xia (2014) focused on the hydrogenation of 3-chloro-4-fluoro nitrobenzene to synthesize 3-chloro-4-fluoro aniline, achieving high yield and purity (Liang Wen-xia, 2014).

Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) performed docking studies of similar aniline derivatives for their inhibitory activity on c-Met kinase, demonstrating the compound's potential in medicinal chemistry (Caballero et al., 2011).

Impurity Determination in Pharmaceuticals : Jian-dong et al. (2015) developed a method for detecting 3-chloro-4-(3-fluorobenzyloxy)-aniline as an impurity in lapatinib ditosylate (Chen Jian-dong et al., 2015).

Insecticide Synthesis : Wen Zi-qiang (2008) used similar aniline derivatives in the synthesis of the insecticide Novaluron, noting the overall process efficiency (Wen Zi-qiang, 2008).

Adsorption Studies : Słomkiewicz et al. (2017) studied the adsorption of chloro derivatives of aniline, including compounds similar to 3-chloro-4-(3-chloro-4-fluorophenoxy)aniline, on halloysite adsorbents, emphasizing their application in removing toxic compounds from wastewater (Słomkiewicz et al., 2017).

Theoretical Structural Analysis : Aziz et al. (2018) conducted a computational analysis of 3-chloro-4-fluoro-aniline, providing insights into its structural and spectroscopic properties (Aziz et al., 2018).

Linear and Nonlinear Optical Investigations : George et al. (2021) explored the linear and nonlinear optical properties of 3-chloro-4-fluoro aniline for potential applications in optical devices (George et al., 2021).

Hypobetalipoproteinemic Agent Synthesis : Lednicer et al. (1979) synthesized compounds related to 4-(1-adamantyloxy)aniline, including chloro- and fluoro-anilines, identifying active compounds for further development as hypobetalipoproteinemic agents (Lednicer et al., 1979).

Safety And Hazards

The safety information for 3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline includes hazard statements H302-H315-H318-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-chloro-4-(3-chloro-4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-9-6-8(2-3-11(9)15)17-12-4-1-7(16)5-10(12)14/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMQEVFJSKPMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(3-chloro-4-fluorophenoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)